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This guide provides a comprehensive comparison of the regulatory landscape for the food

colorant Allura Red AC, also known as FD&C Red No. 40 in the United States and E129 in the

European Union. The information is intended for researchers, scientists, and drug development

professionals to navigate the different regulatory requirements in these key markets.

Regulatory Limits and Acceptable Daily Intake
The primary difference in the regulation of Allura Red AC between the US and the EU lies in the

specificity of their quantitative limits for various food products. While both regions have

established the same Acceptable Daily Intake (ADI), the EU enforces Maximum Permitted

Levels (MPLs) for specific food categories, whereas the US generally relies on Good

Manufacturing Practices (GMP).

The ADI for Allura Red AC has been set at 7 milligrams per kilogram of body weight per day by

both the US Food and Drug Administration (FDA) and the European Food Safety Authority

(EFSA)[1].

Table 1: Quantitative Limits for Allura Red AC (FD&C
Red No. 40 / E129) in the US and EU

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1170439?utm_src=pdf-interest
https://www.jwatch.org/jw200711060000003/2007/11/06/food-additives-do-they-cause-hyperactivity
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1170439?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Region Regulation Food Category
Maximum
Permitted Level
(MPL)

United States 21 CFR 74.340 Foods generally

Consistent with Good

Manufacturing

Practice (GMP)

Solid or semisolid

food

30 mg/lb

(approximately 66

mg/kg)

Liquid food

30 mg/pint

(approximately 63

mg/L)

European Union
Regulation (EC) No

1333/2008

Flavoured fermented

milk products

including heat-treated

products

100 mg/kg

Ripened cheese 100 mg/kg

Edible cheese rind 100 mg/kg

Fruit and vegetables

in vinegar, oil, or brine
200 mg/kg

Canned or bottled fruit

and vegetables
200 mg/kg

Mostarda di frutta 200 mg/kg

Confectionery 300 mg/kg

Decorations, coatings

and fillings, except

fruit-based fillings

300 mg/kg

Fine bakery wares

(e.g., cakes, biscuits)
200 mg/kg

Edible ices 150 mg/kg

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1170439?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Processed fish and

fishery products

including molluscs

and crustaceans

100 mg/kg

Meat preparations 20 mg/kg

Breakfast sausages

with a cereal content

of not less than 6%

20 mg/kg

Burger meat with a

vegetable and/or

cereal content of not

less than 4%

20 mg/kg

Non-alcoholic

flavoured drinks
100 mg/L

Aromatized wines,

aromatized wine-

based drinks, and

aromatized wine-

product cocktails

200 mg/L

Food supplements

supplied in a

solid/liquid form

300 mg/kg / 100 mg/L

Sauces 200 mg/kg

Seasonings 50 mg/kg

Soups and broths 50 mg/kg

Smoked fish 100 mg/kg

In the EU, foods containing Allura Red AC are also required to carry a warning label stating that

the colorant "may have an adverse effect on activity and attention in children"[2][3]. This is a

direct consequence of the "Southampton 6" study. The US does not have a similar federal

labeling requirement.
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Key Experimental Data and Protocols
The established ADI and regulatory decisions are based on a comprehensive evaluation of

toxicological data. Below are summaries of the methodologies for key studies that have

influenced the safety assessment of Allura Red AC.

The "Southampton 6" Hyperactivity Study
Title: Food additives and hyperactive behaviour in 3-year-old and 8/9-year-old children in the

community: a randomised, double-blinded, placebo-controlled trial.

Methodology: This study investigated the potential link between the consumption of a mixture

of artificial food colors, including Allura Red AC, and sodium benzoate on hyperactivity in

children[2][4][5].

Study Design: A randomised, double-blinded, placebo-controlled crossover trial was

employed.

Participants: The study included 153 three-year-old children and 144 eight- and nine-year-

old children from the general population.

Intervention: Participants consumed one of three types of drinks: a placebo drink or one of

two different mixes of artificial food colors and sodium benzoate preservative.

Outcome Measures: The primary outcome was a global hyperactivity aggregate score,

which was based on observations and ratings from parents and teachers. For the older

children, a computerized attention test was also included.

Genotoxicity Assessment: In Vivo Comet Assay
Title: DNA damage induced by red food dyes orally administered to pregnant and male mice.

Methodology: This study assessed the genotoxic potential of Allura Red AC in mice using the

alkaline single-cell gel electrophoresis (Comet) assay[6][7][8].

Test System: The study utilized male ddY mice.

Administration: Allura Red AC was administered orally to the mice.
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Dosage: A range of doses were tested, with DNA damage observed at doses as low as 10

mg/kg body weight.

Sample Collection: Various organs, including the glandular stomach, colon, liver, kidney,

urinary bladder, lung, brain, and bone marrow, were sampled at 3 and 24 hours after

administration.

Endpoint: The assay measured the extent of DNA migration, which is an indicator of DNA

damage. The results showed that Allura Red AC induced DNA damage in the colon of the

mice.

Lifetime Carcinogenicity Study in Rats
Title: Lifetime toxicity/carcinogenicity study of FD & C Red No. 40 (allura red) in Sprague-

Dawley rats.

Methodology: This long-term study evaluated the carcinogenic potential of Allura Red AC in

rats.

Test System: The study was conducted on Sprague-Dawley rats.

Study Design: The rats were exposed to Allura Red AC in their diet over their lifetime.

Endpoint: The primary endpoint was the incidence of tumors in the treated groups

compared to a control group. The study concluded that Allura Red AC was not

carcinogenic in Sprague-Dawley rats.

Visualizing the Regulatory Pathways
The following diagrams illustrate the regulatory workflow and the logical relationship of the key

studies influencing the safety assessment of Allura Red AC.
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United States Regulatory Pathway

European Union Regulatory Pathway

Acceptable Daily Intake (ADI)
7 mg/kg bw/day

21 CFR 74.340
(FD&C Red No. 40)

Informs

Acceptable Daily Intake (ADI)
7 mg/kg bw/day

Permitted Use:
Good Manufacturing Practice (GMP)
General limit: ~66 mg/kg in solid food

Regulation (EC) No 1333/2008
(E129)

Informs

Maximum Permitted Levels (MPLs)
for specific food categories

Mandatory Warning Label
'may have an adverse effect on activity and attention in children'

Click to download full resolution via product page

A flowchart comparing the regulatory pathways for Allura Red AC in the US and EU.
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Key Toxicological Studies

Lifetime Carcinogenicity Study
(Borzelleca et al., 1989)

Result: No evidence of carcinogenicity

Establishment of
Acceptable Daily Intake (ADI)

(7 mg/kg bw/day)

Contributes to

Genotoxicity Study (Comet Assay)
(Tsuda et al., 2001)

Result: DNA damage in mouse colon

Contributes to

Southampton Hyperactivity Study
(McCann et al., 2007)

Result: Association with increased hyperactivity

EU Warning Label Requirement

Primary basis for

Click to download full resolution via product page

Logical relationship of key toxicological studies to the safety assessment of Allura Red AC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/17825405/
https://pubmed.ncbi.nlm.nih.gov/17825405/
https://pubmed.ncbi.nlm.nih.gov/17825405/
https://library.fabresearch.org/viewItem.php?id=8049
https://pubmed.ncbi.nlm.nih.gov/12160896/
https://pubmed.ncbi.nlm.nih.gov/12160896/
https://academic.oup.com/toxsci/article/61/1/92/1615305
https://articles.researchsolutions.com/dna-damage-induced-by-red-food-dyes-orally-administered-to-pregnant-and-male-mice/doi/10.1093/toxsci/61.1.92
https://www.benchchem.com/product/b1170439#comparing-the-regulatory-limits-of-allura-red-ac-in-the-us-and-eu
https://www.benchchem.com/product/b1170439#comparing-the-regulatory-limits-of-allura-red-ac-in-the-us-and-eu
https://www.benchchem.com/product/b1170439#comparing-the-regulatory-limits-of-allura-red-ac-in-the-us-and-eu
https://www.benchchem.com/product/b1170439#comparing-the-regulatory-limits-of-allura-red-ac-in-the-us-and-eu
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1170439?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1170439?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

